Lipophilicity (LogP) Comparison: HyperLeu vs. Leu, Nle, and hLeu
The target compound exhibits a predicted LogP of 5.01 (chemsrc) to 5.3 (XlogP, chem960), surpassing the lipophilicity of its closest Fmoc-protected aliphatic analogs. Fmoc-Leu has a LogP of 4.42 [1], Fmoc-Nle has a LogP of 4.56 , and Fmoc-hLeu has a LogP of approximately 4.81 [2]. The increase of 0.45–0.59 log units over Fmoc-Leu, 0.45–0.57 over Fmoc-Nle, and 0.20–0.49 over Fmoc-hLeu translates to a roughly 2.8- to 3.9-fold greater partition coefficient into non-polar phases, which can significantly enhance membrane association and hydrophobic packing in peptide contexts .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.01 (chemsrc); XlogP = 5.3 (chem960) |
| Comparator Or Baseline | Fmoc-L-Leu: LogP 4.42 (molbase); Fmoc-L-Nle: LogP 4.56 (chem960); Fmoc-L-hLeu: LogP 4.81 (molbase) |
| Quantified Difference | ΔLogP vs Leu: +0.59 to +0.88; ΔLogP vs Nle: +0.45 to +0.74; ΔLogP vs hLeu: +0.20 to +0.49 |
| Conditions | Predicted LogP values from computational models (chemsrc, chem960, molbase databases) |
Why This Matters
Higher lipophilicity directly impacts peptide-membrane partitioning efficiency, making this compound the preferred choice when designing membrane-active or cell-penetrating peptides that require enhanced hydrophobic anchoring.
- [1] Molbase. Fmoc-L-亮氨酸 (Fmoc-L-Leu-OH). CAS 35661-60-0. LogP: 4.41530. https://m.molbase.cn/baike/25972/ View Source
- [2] Molbase. FMOC-D-HOMOLEUCINE. CAS 204320-60-5. LogP: 4.8054. https://qiye.molbase.cn/baike/204320605/ View Source
